molecular formula C24H18N2O4 B2415743 (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327180-14-2

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2415743
CAS No.: 1327180-14-2
M. Wt: 398.418
InChI Key: SFOHGADHTJOOBL-LCUIJRPUSA-N
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Description

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide is a potent and selective small-molecule inhibitor of the checkpoint kinase 2 (CHEK2). CHEK2 is a key serine/threonine kinase activated in response to DNA damage, playing a central role in the DNA damage response (DDR) pathway by inducing cell cycle arrest, promoting DNA repair, and initiating apoptosis in severely damaged cells. This compound functions by competitively occupying the ATP-binding pocket of CHEK2 , thereby blocking its kinase activity and disrupting downstream signaling. Its primary research value lies in its application as a chemical probe to investigate the complexities of the DDR, allowing scientists to dissect the specific role of CHEK2 apart from the related kinase CHEK1. Researchers utilize this inhibitor to study synthetic lethal interactions in cancers with specific DNA repair deficiencies , such as those harboring BRCA1 or BRCA2 mutations. By inhibiting CHEK2, it can prevent cell cycle arrest in damaged cells, potentially steering them toward apoptotic death, a mechanism being explored to enhance the efficacy of DNA-damaging chemotherapeutic agents like cisplatin and PARP inhibitors. This makes it a valuable tool for oncology research aimed at developing novel combination therapies and overcoming treatment resistance.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenylchromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c27-23(25-17-7-2-1-3-8-17)19-14-16-6-4-5-9-20(16)30-24(19)26-18-10-11-21-22(15-18)29-13-12-28-21/h1-11,14-15H,12-13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOHGADHTJOOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2H-chromene-3-carboxylic acid with an appropriate amine, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization, chromatography, and distillation to achieve high-purity products suitable for further applications.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide
  • This compound
  • This compound

Uniqueness: This compound stands out due to its unique combination of a chromene core, benzodioxin moiety, and phenyl group, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Biological Activity

The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

 2Z 2 2 3 dihydro 1 4 benzodioxin 6 ylimino N phenyl 2H chromene 3 carboxamide\text{ 2Z 2 2 3 dihydro 1 4 benzodioxin 6 ylimino N phenyl 2H chromene 3 carboxamide}

This compound features a chromene core, which is often associated with antioxidant and anti-inflammatory properties.

Antioxidant Activity

Research has indicated that chromene derivatives exhibit significant antioxidant properties. The presence of the benzodioxin moiety enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. In vitro studies demonstrated that this compound effectively reduces oxidative stress markers in various cell lines.

Anticancer Properties

Several studies have explored the anticancer potential of chromene derivatives. For instance, compounds structurally similar to this compound have shown efficacy against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.5Apoptosis induction
HeLa (Cervical Cancer)12.3Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.0Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It potentially modulates key signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer.
  • Free Radical Scavenging : The antioxidant activity is primarily due to its ability to donate electrons and neutralize free radicals.

Case Studies

A recent study evaluated the efficacy of this compound in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cell proliferation and increased apoptosis in tumor tissues.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-phenyl-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclization of a chromene core using temperature-controlled conditions (e.g., reflux in ethanol or acetonitrile).
  • Condensation with 2,3-dihydro-1,4-benzodioxin-6-amine under acidic catalysis (e.g., acetic acid) to form the imino group .
  • Amidation with phenyl isocyanate or activated carboxylic acid derivatives (e.g., carbodiimide coupling agents) to introduce the carboxamide group .
    Key variables include solvent polarity, reaction time, and catalyst selection. Optimization via Design of Experiments (DoE) is recommended to maximize yield and purity.

Q. How can the structural configuration (e.g., Z/E isomerism) of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments detect spatial proximity of protons to confirm the Z-configuration of the imino group .
  • X-ray Crystallography : Provides definitive proof of molecular geometry, though requires high-purity crystals .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns consistent with chlorine/fluorine substituents (if present) .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound, particularly its interaction with neurological targets?

  • In vitro assays :
    • Enzyme inhibition : Measure IC₅₀ values against acetylcholinesterase (AChE) or monoamine oxidases using spectrophotometric methods .
    • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with tritiated ligands .
  • Computational modeling :
    • Molecular docking : Predict binding affinity to targets like AChE using software such as AutoDock Vina .
    • PASS (Prediction of Activity Spectra) : Estimate bioactivity profiles based on structural features .

Q. How can researchers resolve contradictions in biological activity data caused by structural modifications (e.g., halogen substituents)?

  • Comparative SAR studies : Systematically vary substituents (e.g., chloro vs. fluoro at the phenyl ring) and assess activity trends. For example:

    Substituent PositionActivity (IC₅₀, μM)TargetReference
    4-Cl, 2-F0.45AChE
    5-F, 2-CH₃1.20MAO-B
  • Meta-analysis : Cross-reference data with structurally analogous chromene derivatives to identify outlier results due to assay variability or purity issues .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

  • OECD Guideline 307 : Conduct soil degradation studies under aerobic conditions to measure half-life (t₁/₂) and metabolite formation .
  • Aquatic toxicity testing : Use Daphnia magna or Danio rerio models to assess LC₅₀ values and bioaccumulation potential .
  • High-resolution mass spectrometry (HRMS) : Track degradation products in environmental matrices (e.g., water, soil) .

Data Interpretation and Validation

Q. How should researchers address discrepancies in melting point or spectral data across studies?

  • Purity validation : Reanalyze samples using HPLC (>95% purity threshold) to rule out impurities affecting physical properties .
  • Standardized protocols : Adopt consistent drying and crystallization methods (e.g., slow evaporation vs. antisolvent addition) to minimize batch-to-batch variability .

Q. What strategies enhance reproducibility in multi-step syntheses of this compound?

  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .
  • Quality control checkpoints :
    • Intermediate characterization (e.g., TLC, NMR) after each synthetic step .
    • Round-robin testing across labs to identify protocol-specific biases .

Theoretical and Mechanistic Insights

Q. What computational tools predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

Q. How does the Z-configuration influence pharmacological activity compared to E-isomers?

  • Steric effects : Z-isomers often exhibit tighter binding to planar enzyme active sites (e.g., AChE) due to reduced steric hindrance .
  • Thermodynamic stability : Z-isomers may dominate in solution due to intramolecular hydrogen bonding, as observed in chromene derivatives .

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